6-Hydrazinophenanthridine
CAS No.: 144402-92-6
Cat. No.: VC11984588
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144402-92-6 |
---|---|
Molecular Formula | C13H11N3 |
Molecular Weight | 209.25 g/mol |
IUPAC Name | phenanthridin-6-ylhydrazine |
Standard InChI | InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16) |
Standard InChI Key | VODJTROQLRJXHY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN |
Introduction
Chemical Identity and Structural Characteristics
6-Hydrazinophenanthridine belongs to the phenanthridine family, characterized by a fused tricyclic system comprising two benzene rings and a pyridine ring. The hydrazine (-NH-NH₂) substituent at the 6-position introduces nucleophilic and redox-active properties, facilitating diverse chemical transformations. Key identifiers include:
Property | Value |
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IUPAC Name | Phenanthridin-6-ylhydrazine |
Molecular Formula | C₁₃H₁₁N₃ |
Molar Mass | 209.25 g/mol |
CAS Registry Number | 144402-92-6 |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN |
Hazard Classification | Irritant (IRRITANT) |
The compound’s planar structure and conjugated π-system contribute to its stability and electronic properties, which are critical for its reactivity in photochemical reactions .
Synthesis and Reaction Pathways
Visible-Light-Induced Aerobic Oxidative Cyclization
A landmark synthetic route involves the metal-free, visible-light-driven cyclization of 2-isocyanobiphenyls with hydrazines. Irradiation in the presence of eosin B (an organic dye) generates hydrazine-derived radicals, which undergo aerobic oxidation to form 6-substituted phenanthridines . This method offers advantages such as:
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Mild reaction conditions (room temperature, ambient air).
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Broad substrate scope, accommodating aryl, alkyl, and acyl hydrazines.
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High functional group tolerance, enabling late-stage diversification of phenanthridine scaffolds.
For example, reaction with phenylhydrazine yields 6-phenylphenanthridine in 78% efficiency . The mechanism proceeds via single-electron transfer (SET) from excited eosin B to hydrazine, generating a nitrogen-centered radical that adds to the isocyanide substrate. Subsequent cyclization and aromatization complete the process .
Alternative Synthetic Approaches
While less documented, classical methods for phenanthridine synthesis may apply to 6-hydrazinophenanthridine, including:
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Ullmann-type coupling of halophenanthridines with hydrazine.
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Nucleophilic aromatic substitution on nitro- or halophenanthridines.
Reactivity and Derivative Formation
The hydrazine group in 6-hydrazinophenanthridine serves as a versatile handle for derivatization:
Condensation Reactions
Reaction with carbonyl compounds (e.g., aldehydes, ketones) forms hydrazones, which can cyclize to yield fused heterocycles. For instance, treatment with cyclohexanedione derivatives produces pyrazole- or triazole-containing phenanthridines, leveraging the enolic hydroxyl groups of the dione .
Oxidation and Redox Behavior
Oxidation with agents like MnO₂ converts the hydrazine moiety into a diazenyl group (-N=N-), enabling further cross-coupling reactions. Conversely, reduction with H₂/Pd-C yields 6-aminophenanthridine, a precursor for amide or urea derivatives.
Future Research Directions
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Mechanistic Studies: Elucidate the redox behavior of the hydrazine group under photocatalytic conditions.
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Biological Screening: Evaluate antimicrobial and anticancer activities in vitro.
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Material Science Applications: Explore use in organic semiconductors or metal-organic frameworks (MOFs).
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